1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone is a complex organic compound characterized by its intricate molecular structure. This compound features a chlorophenyl group, a phenylsulfonyl group, a thiophen-2-yl group, and an oxazol-5-yl group, all connected through a thioethanone linkage. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the core oxazole ring This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophen-2-yl ketones, under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process, ensuring consistent quality and efficiency. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, such as the phenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced phenylsulfonyl derivatives.
Substitution Products: Derivatives with various substituents replacing the original groups.
Scientific Research Applications
1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone has found applications in several scientific fields:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
1-(4-Chlorophenyl)ethanone: A simpler compound lacking the oxazole and phenylsulfonyl groups.
2-(Thiophen-2-yl)oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Phenylsulfonyl derivatives: Compounds containing phenylsulfonyl groups but lacking the chlorophenyl and oxazole components.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4S3/c22-15-10-8-14(9-11-15)17(24)13-29-21-20(23-19(27-21)18-7-4-12-28-18)30(25,26)16-5-2-1-3-6-16/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWMRXPNWFPRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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